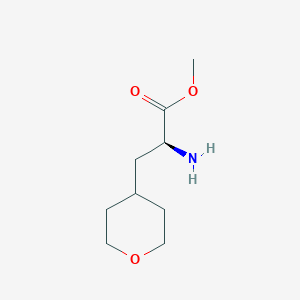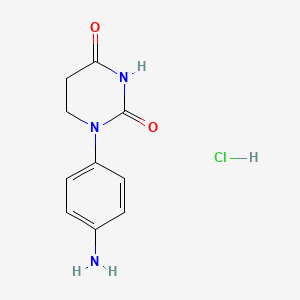
Potassium trifluoro(3-methoxy-2-methylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-methoxy-2-methylphenyl)borate is an organoboron compound that has gained attention due to its stability and versatility in various chemical reactions. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methoxy-2-methylphenyl)borate can be synthesized through the reaction of 3-methoxy-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolving 3-methoxy-2-methylphenylboronic acid in a suitable solvent such as methanol.
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and washing with cold methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-methoxy-2-methylphenyl)borate undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-methoxy-2-methylphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Used in the development of pharmaceuticals and drug discovery.
Industry: Employed in the production of fine chemicals and materials science.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-methoxy-2-methylphenyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 2-methylthiophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methoxy-2-methylphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing specific target molecules that may not be easily accessible using other organoboron compounds.
Eigenschaften
Molekularformel |
C8H9BF3KO |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-methoxy-2-methylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-7(9(10,11)12)4-3-5-8(6)13-2;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
YOBHZPGPGVMTIL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=CC=C1)OC)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)



![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)


![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)

![1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
